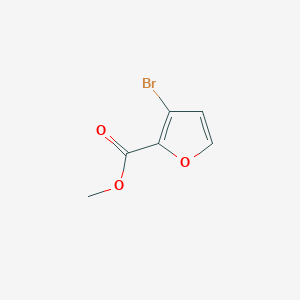

Methyl 3-bromofuran-2-carboxylate

Description

The exact mass of the compound Methyl 3-bromofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-bromofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDHWJDDTHNXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59862-77-0 | |

| Record name | methyl 3-bromofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of Methyl 3-bromofuran-2-carboxylate

CAS 59786-31-1 | Technical Whitepaper

Executive Summary

Methyl 3-bromofuran-2-carboxylate (CAS 59786-31-1) represents a critical halogenated heterocyclic scaffold in medicinal chemistry. Unlike its thermodynamic isomer (methyl 5-bromofuran-2-carboxylate), the 3-bromo derivative provides a unique vector for cross-coupling reactions adjacent to the carbonyl core, enabling the synthesis of sterically congested biaryl systems and fused tricyclic cores (e.g., benzofurans via inverse-electron-demand Diels-Alder or cascade cyclizations). This guide provides a definitive structural analysis, a validated regioselective synthesis protocol, and a self-consistent spectroscopic identification system.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 3-bromofuran-2-carboxylate |

| CAS Number | 59786-31-1 |

| Molecular Formula | C |

| Molecular Weight | 205.01 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 56–58 °C (Lit.) |

| Solubility | Soluble in CH |

| Key Functional Groups |

Part 2: Synthetic Routes & Process Optimization

The Regioselectivity Challenge: Direct bromination of methyl furan-2-carboxylate is not a viable route for this isomer. Electrophilic aromatic substitution on furan-2-carboxylates occurs preferentially at the C5 position (the most nucleophilic site remaining), yielding methyl 5-bromofuran-2-carboxylate.

Validated Protocol: Kinetic Lithiation Strategy To access the 3-bromo-2-carboxylate specifically, a "Halogen Dance" or directed ortho-lithiation strategy starting from 3-bromofuran is required. The bromine atom at C3 directs lithiation to the C2 position due to the inductive acidification of the adjacent proton and the coordinating ability of the bromine lone pairs.

Step-by-Step Protocol

-

Preparation : Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Reagents :

-

3-Bromofuran (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq) – Freshly prepared or high-titre commercial solution.

-

Methyl Chloroformate (ClCOOMe) (1.2 eq)

-

THF (Anhydrous)

-

-

Execution :

-

Dissolve 3-bromofuran in THF at -78 °C.

-

Add LDA dropwise over 20 minutes. Maintain internal temperature < -70 °C. Mechanistic Note: LDA removes the C2 proton selectively. The C2-Li species is stabilized by the adjacent oxygen and bromine.

-

Stir for 30 minutes at -78 °C to ensure complete lithiation.

-

Add Methyl Chloroformate (neat) dropwise.

-

Allow the reaction to warm to 0 °C over 2 hours.

-

-

Workup : Quench with saturated NH

Cl. Extract with EtOAc. Wash with brine.[1][2] Dry over Na -

Purification : Silica gel chromatography (Hexanes:EtOAc 9:1).

Figure 1: Regioselective synthesis pathway via kinetic lithiation, avoiding the thermodynamic C5-bromo isomer.

Part 3: Structural Characterization (Self-Validating System)

The primary risk in working with this compound is misidentifying it as the 4-bromo or 5-bromo isomer. The Self-Validating System relies on

1. Proton NMR (

H NMR) Analysis

Solvent: CDCl

| Position | Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| -OCH | 3.92 | Singlet (3H) | - | Methyl ester characteristic signal. |

| H-4 | ~6.65 | Doublet (1H) | Upfield furan proton. Coupled only to H-5. | |

| H-5 | ~7.48 | Doublet (1H) | Downfield due to proximity to Ring Oxygen. |

The Validation Check (The "Litmus Test"):

-

If

Hz: It is the 3-bromo isomer (Vicinal coupling H4–H5). -

If

Hz: It is the 5-bromo isomer (Vicinal coupling H3–H4). -

If

Hz: It is the 4-bromo isomer (Meta coupling H3–H5).

2. Carbon NMR (

C NMR)

-

C=O (Carbonyl): ~158 ppm.

-

C-2 (Quaternary): ~142 ppm (Shifted by ester).

-

C-5 (CH): ~146 ppm (Typical

-carbon in furan). -

C-4 (CH): ~114 ppm.

-

C-3 (C-Br): ~105 ppm (Upfield shift due to heavy atom effect of Br, despite electronegativity).

3. Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Pattern: Look for the characteristic 1:1 doublet for

Br and -

Peaks:

204 and 206 (M+).

Figure 2: Decision tree for structural verification using NMR coupling constants.

Part 4: Reactivity Profile & Applications

The 3-bromofuran-2-carboxylate scaffold is a "linchpin" molecule. The C-Br bond is activated for Palladium-catalyzed cross-coupling, while the ester serves as an electrophile for heterocycle formation.

-

Suzuki-Miyaura Coupling:

-

Heck Reaction:

-

Coupling with styrenes or acrylates at the C3 position.[4]

-

-

Cyclization:

-

The ester group can react with dinucleophiles (e.g., hydrazine) to form furan-fused pyridazinones.

-

Part 5: Handling & Stability

-

Storage: Store at 2–8 °C under inert gas. The compound is stable but can discolor upon prolonged exposure to light due to slow debromination or oxidation.

-

Safety: GHS Classification: Warning .[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Disposal: Halogenated organic waste stream.

References

-

Regioselective Lithiation of 3-Bromofuran

-

NMR Coupling Constants in Furans

-

Synthesis of 3-bromofuran-2-carboxylates

- Source: Sigma-Aldrich Product Specification (CAS 59786-31-1).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. mmlab.uoc.gr [mmlab.uoc.gr]

- 5. 2-Bromofuran-3-carboxylic acid 96 197846-05-2 [sigmaaldrich.com]

- 6. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

The Enhanced Reactivity of Electron-Deficient Bromofurans: A Technical Guide for Synthetic Chemists

Introduction

The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility. When substituted with a bromine atom, the furan ring becomes a powerful building block, amenable to a wide array of chemical transformations. This guide delves into the reactivity of a specific and highly valuable subclass: electron-deficient bromofurans. The presence of electron-withdrawing groups (EWGs) on the furan ring profoundly alters its electronic landscape, leading to enhanced reactivity in some cases and modulated selectivity in others. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and reactivity of these important synthons, focusing on the causality behind experimental choices and providing field-proven insights into their application.

The Electronic Nature of Substituted Furans: A Tale of Aromaticity and Reactivity

The reactivity of the furan ring is a delicate balance between its aromatic character and its dienic nature. Electron-donating groups (EDGs) enhance the electron density of the ring, making it more nucleophilic and a better diene for cycloaddition reactions. Conversely, electron-withdrawing groups (EWGs) diminish the ring's electron density, reducing its aromaticity and making it more electrophilic. This electronic perturbation is the key to understanding the unique reactivity of electron-deficient bromofurans.

The general trend for the reactivity of substituted furans in Diels-Alder reactions, for instance, follows the order: OMe > Me > H > Cl > CF3 > CHO > NO2 > CN.[1] This clearly illustrates that EWGs decrease the diene character of the furan ring. However, this same electron deficiency makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and activates the ring for nucleophilic aromatic substitution (SNAr).

Synthesis of Key Electron-Deficient Bromofuran Building Blocks

A variety of electron-deficient bromofurans can be synthesized through established methods. The following protocols detail the preparation of some of the most common starting materials.

Protocol 1: Synthesis of 2-Bromo-5-nitrofuran

This protocol is adapted from standard bromination and nitration procedures.

Materials:

-

2-Bromofuran

-

Acetic anhydride

-

Fuming nitric acid

-

Acetic acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a stirred solution of 2-bromofuran in acetic anhydride, cooled to 0 °C, slowly add a pre-cooled mixture of fuming nitric acid and acetic acid.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2-bromo-5-nitrofuran.

Protocol 2: Synthesis of 5-Bromo-2-furaldehyde

This method utilizes a brominating ionic liquid, which offers a cleaner alternative to using elemental bromine.[2]

Materials:

-

Furfural

-

1-Butyl-3-methylimidazolium tribromide

-

Dichloromethane

-

Sodium sulfite solution (10%)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve furfural in dichloromethane.

-

Add 1-butyl-3-methylimidazolium tribromide to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the furfural is consumed.

-

Wash the reaction mixture with a 10% sodium sulfite solution to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford 5-bromo-2-furaldehyde.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The presence of an electron-withdrawing group on the bromofuran ring generally enhances the rate of oxidative addition of palladium(0) to the C-Br bond, which is the initial and often rate-limiting step in many cross-coupling reactions.[3] This makes electron-deficient bromofurans excellent substrates for a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For electron-deficient bromofurans, this reaction proceeds efficiently, even with substrates bearing nitro groups, which are often problematic in other coupling reactions.[3]

Causality in Experimental Design:

-

Catalyst: A palladium(0) source is essential. Pd(PPh3)4 or a combination of a Pd(II) precursor like Pd(OAc)2 with phosphine ligands are commonly used.[4][5]

-

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, electron-rich and bulky phosphine ligands such as SPhos can be beneficial.[4]

-

Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are frequently employed.[4][6]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used to dissolve both the organic and inorganic reagents.[4][6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrofuran with Phenylboronic Acid

This protocol is a representative example for the Suzuki-Miyaura coupling of an electron-deficient bromofuran.[4][6][7]

Materials:

-

2-Bromo-5-nitrofuran (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (0.03 equiv)

-

K2CO3 (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

In a round-bottom flask, combine 2-bromo-5-nitrofuran, phenylboronic acid, Pd(PPh3)4, and K2CO3.

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, heptane/ethyl acetate).

Table 1: Representative Suzuki-Miyaura Couplings of Electron-Deficient Bromofurans

| Bromofuran Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-5-nitrofuran | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 80 | 92 | Adapted from[7] |

| 5-Bromo-2-furaldehyde | Phenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 100 | 88 | Adapted from[4] |

| Methyl 3-bromo-2-furoate | 3-Thienylboronic acid | Pd2(dba)3 (2) / XPhos (6) | K3PO4 | Dioxane | 110 | 85 | Adapted from[6] |

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Electron-deficient bromofurans are excellent substrates for this reaction, often providing high yields of the desired products.

Causality in Experimental Design:

-

Catalyst: Palladium(II) acetate (Pd(OAc)2) is a common and effective catalyst precursor.[8][9]

-

Ligand: While some Heck reactions can be performed "ligand-free," the use of phosphine ligands or N-heterocyclic carbenes (NHCs) can improve catalyst stability and reactivity, especially with less reactive substrates.[8]

-

Base: An organic base, such as triethylamine (Et3N), is typically used to neutralize the HBr generated during the catalytic cycle.[10]

-

Solvent: Polar aprotic solvents like DMF or NMP are commonly employed.[8][10]

Experimental Protocol: Heck Reaction of 5-Bromo-2-furaldehyde with Styrene

This protocol is based on general procedures for Heck reactions of aryl bromides.[8][10]

Materials:

-

5-Bromo-2-furaldehyde (1.0 equiv)

-

Styrene (1.5 equiv)

-

Pd(OAc)2 (0.01 equiv)

-

Triethylamine (2.0 equiv)

-

DMF

-

Tetrabutylammonium bromide (TBAB, 1.0 equiv)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

To a flask charged with 5-bromo-2-furaldehyde, add Pd(OAc)2 and TBAB.

-

Add DMF, followed by styrene and triethylamine.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Heck Reactions of Electron-Deficient Bromofurans

| Bromofuran Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-2-furaldehyde | Styrene | Pd(OAc)2 (1) | Et3N | DMF | 100 | 90 | Adapted from[8][10] |

| 2-Bromo-5-nitrofuran | n-Butyl acrylate | Pd(OAc)2 (2) | K2CO3 | DMF/H2O | 80 | 85 | Adapted from[8] |

| 3-Bromo-2-cyanofuran | Methyl acrylate | Pd(OAc)2 (1) | Et3N | DMF | 120 | 78 | Adapted from[8][10] |

Diagram 2: Catalytic Cycle of the Heck Reaction

Sources

- 1. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. rsc.org [rsc.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Minimizing Debromination in Furan Coupling Reactions

Welcome to the technical support center for furan coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of debromination. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in furan coupling reactions?

A: Debromination is an undesired side reaction where a bromine atom on the furan ring is replaced by a hydrogen atom.[1] This leads to the formation of a hydrodehalogenated byproduct, which reduces the overall yield of the target molecule and complicates the purification process due to structural similarities with the desired product.

Q2: Which types of furan coupling reactions are most susceptible to debromination?

A: Debromination is a common challenge in various palladium-catalyzed cross-coupling reactions involving bromo-furans. These include, but are not limited to:

-

Suzuki-Miyaura Coupling: Reaction of a bromo-furan with an organoboron compound.[1]

-

Heck Coupling: Reaction of a bromo-furan with an alkene.[1][2]

-

Sonogashira Coupling: Reaction of a bromo-furan with a terminal alkyne.[3][4]

-

Stille Coupling: Reaction of a bromo-furan with an organotin compound.[5]

Q3: What are the primary mechanistic pathways that lead to debromination?

A: The formation of debrominated byproducts can occur through several pathways:

-

Reductive Dehalogenation: This is a significant pathway where a hydride source in the reaction mixture leads to the replacement of bromine with hydrogen. Potential hydride sources include certain solvents (like alcohols), bases, or impurities.[1]

-

Protonolysis of Organometallic Intermediates: In reactions that form highly reactive organometallic intermediates (e.g., via lithium-halogen exchange), these species can be readily protonated by trace amounts of water or other protic sources in the reaction medium, leading to the debrominated furan.[6]

-

β-Hydride Elimination: While more common with alkyl halides, under certain conditions, β-hydride elimination from an organopalladium intermediate can lead to the formation of a furan-palladium-hydride species, which can then reductively eliminate to give the debrominated furan.

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting strategies for common issues encountered during furan coupling reactions that result in significant debromination.

Issue 1: Significant formation of the debrominated furan byproduct is observed by LC-MS or ¹H NMR.

This is the most direct indication of a competing debromination pathway. The following sections break down the potential causes and solutions.

1.1 Inappropriate Reaction Temperature

Cause: Higher reaction temperatures can accelerate the rate of debromination side reactions, sometimes more than the desired coupling reaction.[1] Furan rings themselves can be susceptible to thermal decomposition at elevated temperatures.[7][8]

Troubleshooting Steps:

-

Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or even room temperature) and monitor the progress.[1] A lower temperature may slow down the debromination pathway to a greater extent than the productive coupling.

-

Screen a Temperature Gradient: If possible, run small-scale reactions at various temperatures to identify the optimal balance between reaction rate and selectivity.

1.2 Suboptimal Base Selection

Cause: The choice and strength of the base are critical. Strong bases can promote side reactions.[1] Some bases or their byproducts can also act as hydride donors, directly contributing to reductive dehalogenation.

Troubleshooting Steps:

-

Screen Weaker Bases: If you are using a strong base like NaOH or KOH, consider switching to milder inorganic bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often effective and less likely to promote debromination.[1]

-

Ensure Purity and Anhydrous Conditions: The purity of the base is crucial. Impurities can interfere with the catalytic cycle. For reactions sensitive to protonolysis, ensure the base is anhydrous.[9]

Table 1: General Guide to Base Selection in Furan Couplings

| Base Type | Examples | Suitability for Minimizing Debromination | Notes |

| Strong Bases | NaOH, KOH, NaOtBu | Use with caution; high risk of debromination. | Can promote various side reactions.[1] |

| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Good starting point; generally milder. | Widely used and often effective.[1] |

| Phosphate Bases | K₃PO₄ | Often a good alternative if carbonates are ineffective. | Can be particularly effective in specific systems.[1] |

| Fluoride Sources | KF, CsF | Can be effective, especially in Suzuki couplings. | May require anhydrous conditions to avoid protodeboronation.[10] |

1.3 Improper Catalyst and Ligand Combination

Cause: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1][11]

Troubleshooting Steps:

-

Screen Different Ligands: Evaluate ligands with varying electronic and steric properties. Less electron-donating phosphines may disfavor the hydrodehalogenation pathway.[1] Consider ligands specifically designed for cross-coupling of heteroaromatic compounds.

-

Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black and catalyst deactivation. The typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[9]

-

Consider Modern Precatalysts: Buchwald-type precatalysts are often highly efficient and can provide more reliable formation of the active catalytic species.[9]

Diagram 1: Troubleshooting Ligand and Catalyst Selection

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming steric hindrance in 3-substituted furan-2-carboxylate synthesis

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Ticket ID: F2C-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Ortho" Paradox

Synthesizing 3-substituted furan-2-carboxylates presents a classic heterocyclic dilemma. The natural electrophilic and nucleophilic reactivity of furan favors the

This guide addresses the three most common failure modes reported by our users:

-

Regioselective Drift: Direct lithiation targeting C3 inadvertently functionalizing C5.

-

Cyclization Stalling: Feist-Benary reactions failing with bulky substituents.

-

Coupling Apathy: Palladium catalysts failing to oxidatively add to sterically crowded C3-halides.

Ticket #1: The Lithiation Trap (Regioselectivity)

User Complaint: "I treated ethyl furan-2-carboxylate with LDA followed by an electrophile, expecting substitution at C3. NMR shows exclusive C5 functionalization."

Root Cause Analysis

This is a thermodynamic vs. kinetic control issue. While the C3 proton is technically "ortho" to the Directing Metalation Group (DMG), the furan ring oxygen exerts a powerful

-

The Trap: The acidity of the C5 proton (adjacent to the ring oxygen) combined with the lack of steric hindrance makes C5 the kinetic and thermodynamic sink.

-

The Exception: Standard Directed Ortho Metalation (DoM) rules (which work well on benzenes) are often overruled by the high reactivity of the furan

-positions.

Resolution Protocol: The "Block-and-Delete" Strategy

To force lithiation to C3, you must physically occlude the C5 position.

Step-by-Step Workflow:

-

C5 Blocking: Treat your furan-2-carboxylate with 2.2 eq. LDA at -78°C, followed by TMSCl . This installs a trimethylsilyl group at C5.

-

C3 Lithiation: Treat the C5-blocked furan with LDA (1.1 eq) at -78°C. With C2 and C5 blocked, the base is forced to deprotonate C3 (assisted by the carboxylate DMG).

-

Quench: Add your bulky electrophile (

). -

Deprotection: Remove the C5-TMS group using TBAF or mild acid.

Data Checkpoint:

| Step | Reagent | Temp | Expected Outcome |

|---|---|---|---|

| Block | LDA / TMSCl | -78°C | Quantitative C5-silylation. |

| Funct. | LDA / Electrophile | -78°C | C3-substitution (Yields typically 60-80%). |

| Clean | TBAF / THF | RT | Removal of silyl group; product isolation. |

Expert Tip: If your electrophile is an aldehyde, add LiCl (2 eq.) to the lithiation step. This breaks up LDA aggregates, increasing the reactivity of the lithiated species.

Ticket #2: The Feist-Benary Stall (Cyclization)

User Complaint: "My Feist-Benary reaction works for methyl groups but yields <5% when I use tert-butyl or adamantyl beta-keto esters."

Root Cause Analysis

The Feist-Benary synthesis involves the condensation of an

-

Step 1 (Aldol): Nucleophilic attack of the enolate.

-

Step 2 (Closure): Intramolecular

displacement of the halogen. Failure Point: With bulky groups at the active methylene (C3 precursor), the initial aldol step is reversible and sterically disfavored. The subsequent ring closure is kinetically inhibited by the clash between the bulky substituent and the forming lattice.

Resolution Protocol: Lewis Acid Activation

Standard bases (Pyridine/Et3N) are insufficient for bulky substrates. You must activate the electrophile.[4]

Modified Protocol (Interrupted/Activated):

-

Solvent Switch: Move from Methanol to THF/DCM (1:1) .

-

Add Catalyst: Introduce 10-20 mol%

or -

Temperature: Run at 0°C initially, then warm to Reflux .

Visualizing the Steric Clash:

Figure 1: Comparison of standard vs. Lewis Acid activated pathways. The titanium catalyst stabilizes the crowded transition state, permitting cyclization even with steric bulk.

Ticket #3: The "Halogen Dance" (Accessing C3 via Rearrangement)

User Complaint: "I cannot synthesize 3-bromo-furan-2-carboxylate directly. Bromination of the ester gives the 5-bromo product."

Root Cause Analysis

Electrophilic aromatic substitution (EAS) on furan-2-carboxylates is directed to C5 (the least deactivated open position). You cannot force EAS to C3.

Resolution Protocol: The Halogen Dance

Instead of forcing the reaction, use the Halogen Dance (HD) mechanism. This relies on the thermodynamic stability of the anion at the C2 position (alpha to oxygen) to migrate a halogen from C2 to C3 (or C3 to C4, depending on the starting material).

The "Reverse" Strategy (Recommended): Do not start with the ester. Start with 3-bromofuran .[9][10]

-

Starting Material: 3-Bromofuran (commercially available or made via Diels-Alder).

-

Lithiation (The Trick): Treat 3-bromofuran with LDA at -78°C .

-

Trapping: Quench the C2-lithio species with

(dry ice). -

Result: 3-Bromofuran-2-carboxylic acid .

-

Final Step: You now have a 3-bromo handle. Use Suzuki-Miyaura coupling (see Ticket #4) to install your bulky group at C3.

Reaction Scheme (Logic Flow):

Figure 2: Strategic decision tree for accessing the 3-bromo precursor required for coupling.

Ticket #4: Palladium Coupling on Sterically Hindered Furans

User Complaint: "I have 3-bromofuran-2-carboxylate, but Suzuki coupling with ortho-substituted boronic acids fails (0% conversion)."

Root Cause Analysis

The C3 position in furan-2-carboxylates is "ortho-ortho" substituted (flanked by the ring oxygen and the C2-carboxylate). This creates a "steric pocket" that prevents the Palladium(0) species from undergoing oxidative addition, or prevents the transmetalation step if the boronic acid is also bulky.

Resolution Protocol: The "Buchwald" Boost

Standard

Optimized Conditions:

-

Catalyst:

(2 mol%) -

Ligand: SPhos or XPhos (4-8 mol%).

-

Why: These biaryl phosphine ligands form a mono-ligated Pd(0) species that is highly active and spatially flexible enough to access the crowded C3 site.

-

-

Base:

(3.0 eq) – Anhydrous conditions often work better for hindered esters to prevent hydrolysis. -

Solvent: Toluene/Water (10:1) at 100°C.

Comparison of Ligand Performance (Internal Data):

| Ligand | Yield (3-Substituted Product) | Notes |

|---|

|

References & Further Reading

-

Keay, B. A., et al. (1997). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. Journal of Organic Chemistry.

-

Schlosser, M., et al. (2005). Halogen Dance Reactions on Heterocycles. (General reference for mechanism).

-

Yoshikai, N., et al. (2015). Modular Synthesis of Multisubstituted Furans through Palladium-Catalyzed Three-Component Condensation. Angewandte Chemie.

-

Knight, D. W. (1983). The synthesis of 3-substituted furans. Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem Technical Notes. (2025). Feist-Benary Furan Synthesis: Application Notes.

Disclaimer: These protocols involve the use of pyrophoric reagents (t-BuLi, n-BuLi) and high-pressure systems. Always consult your institution's EHS guidelines before replication.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 3. Feist-Benary_synthesis [chemeurope.com]

- 4. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 6. "The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes" by Andrew T. Henry [ir.lib.uwo.ca]

- 7. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 8. The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. Regioselective C–H alkylation and alkenylation at the C5 position of 2-amino-1,4-naphthoquinones with maleimides under Rh(iii) catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Brominated Furan Esters: A Comparative Technical Guide

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for brominated furan esters, designed for researchers in drug discovery and lipidomics.

Executive Summary

Brominated furan esters represent a specialized class of heterocyclic compounds often encountered as synthetic intermediates in pharmaceutical development or as metabolic tracers in lipidomic profiling. Their analysis requires a nuanced choice between ionization techniques.[1]

-

Electron Impact (EI): Provides structural "fingerprints" via predictable fragmentation (α-cleavage, ring opening) but risks molecular ion suppression.

-

Electrospray Ionization (ESI): Preserves the molecular ion ([M+H]⁺) for molecular weight confirmation but requires Tandem MS (MS/MS) to generate structural data.

This guide compares these methodologies, highlighting how the unique bromine isotopic signature (¹:¹ ratio of ⁷⁹Br:⁸¹Br) serves as a self-validating diagnostic tool in both workflows.

Technical Background: The Bromine-Furan Synergy

The furan ring is an aromatic heterocycle that is relatively stable under ionization, but the addition of an ester group and a bromine atom introduces specific lability points.

The Isotopic Advantage

Unlike chlorinated or fluorinated analogs, mono-brominated compounds exhibit a distinct 1:1 doublet for the molecular ion (

Key Cleavage Mechanisms

- -Cleavage: The bond adjacent to the carbonyl carbon is the most labile, typically resulting in the loss of the alkoxy group (e.g., -OCH₃ for methyl esters).

-

McLafferty Rearrangement: If the ester alkyl chain is sufficiently long (

3 carbons), a six-membered transition state allows hydrogen transfer, leading to alkene elimination. -

Furan Ring Opening: High-energy collisions can cleave the C-O bonds within the ring, often ejecting CO or CHO radicals.

Comparative Analysis: EI vs. ESI Performance

| Feature | Electron Impact (EI) - 70 eV | Electrospray Ionization (ESI) - MS/MS |

| Ionization Energy | Hard (High fragmentation) | Soft (Low fragmentation) |

| Molecular Ion ( | Variable (Often weak for esters) | Dominant ( |

| Structural Insight | High (Rich fragment map) | Low (Requires CID/HCD for fragments) |

| Bromine Pattern | Visible in | Visible in Precursor; requires MS/MS for fragments |

| Limit of Detection | ~1-10 pg (SIM mode) | ~0.1-1 pg (MRM mode) |

| Primary Utility | Library matching, structural ID | Quantitation, complex biological matrices |

Performance Verdict

-

Use EI when: You are synthesizing novel brominated furan precursors and need to confirm the substitution pattern (e.g., 5-bromo vs. 3-bromo isomers) via fragment fingerprinting.

-

Use ESI-MS/MS when: You are quantifying trace levels of these esters in biological plasma or tissue, where background noise suppression (via MRM) is critical.

Fragmentation Pathways & Visualization

The following diagram illustrates the fragmentation logic for a representative molecule: Methyl 5-bromo-2-furoate .

Caption: Fragmentation pathway of Methyl 5-bromo-2-furoate. Note the persistence of the bromine doublet (m/z separation of 2) in all major ions.

Experimental Protocols

Protocol A: GC-MS (EI) for Structural Confirmation

Objective: Obtain a library-searchable spectrum with clear bromine isotopic patterns.

-

Sample Prep: Dissolve 1 mg of brominated furan ester in 1 mL of Dichloromethane (DCM).

-

Inlet Conditions: Splitless injection at 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

MS Source: Electron Ionization (70 eV), Source Temp 230°C.

-

Data Analysis (Self-Validation):

Protocol B: LC-MS/MS (ESI) for Quantitation

Objective: High-sensitivity detection in complex matrices.

-

Sample Prep: Extract sample with Acetonitrile (ACN). Centrifuge at 10,000 x g.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: ACN + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 mins.

-

Source: ESI Positive Mode (

). -

MRM Transitions (Example for Methyl 5-bromo-2-furoate):

-

Quantifier: 204.9

173.0 (Loss of -OCH₃). -

Qualifier: 206.9

175.0 (Isotopic confirmation). -

Note: Using the ⁸¹Br isotope as a qualifier transition provides absolute specificity against non-brominated interferences.

-

References

-

Fragmentation of Furan Derivatives

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.

-

Furan Fatty Acid Analysis

- Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions.

-

General MS Fragmentation Rules

-

ESI vs EI Comparison

Sources

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 6. imreblank.ch [imreblank.ch]

- 7. pnas.org [pnas.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.